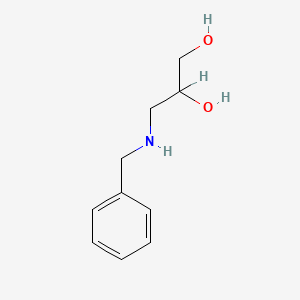
3-(Benzylamino)propane-1,2-diol
Cat. No. B3384299
Key on ui cas rn:
54127-58-1
M. Wt: 181.23 g/mol
InChI Key: CGBQPTYOFPMKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04652563
Procedure details


In yet a further method, N-benzyl-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropylamine was formed in the following manner. D,L-Glyceraldehyde (5.0 g) was added to benzylamine (18.19 g) in methanol (90 ml) and the mixture was hydrogenated at 344 kPa (50 p.s.i.) over 5% palladium on carbon (1.0 g) for 31/2 hours. The mixture was filtered, evaporated under reduced pressure and subjected to column chromatography on silica (eluant dichloromethane:methanol saturated with ammonia 9:1) to give as an oil 3-benzylamino-1,2-propanediol (5.4 g). Part of this (4.9 g) and benzaldehyde (10 ml) were heated to 150° C. for 30 minutes. Volatiles including water were collected by distillation. The mixture was then cooled, benzaldehyde distilled off at low pressure, and the desired product 2-phenyl-3-benzyl-5-hydroxymethyloxazolidine (2.7 g) distilled at 190° C. (0.2 mm Hg). To this oil (2.69 g) in pyridine (4 ml) was added in portions toluene-p-sulphonyl chloride (1.90 g) at 5° C. The mixture was stirred at room temperature for 2 hours, treated with potassium carbonate (1.65 g) in water (7.5 ml), extracted into dichloromethane (3×10 ml) and evaporated under reduced pressure to give an oil. This oil dissolved in dimethylformamide (5 ml) was added in portions, to a solution of the anion of 4-[2-(cyclopropylmethoxy)ethyl]phenol (1.9 g) (prepared in situ using sodium hydride (0.5 g)) in dimethylformamide (5 ml) at 5° C. The mixture was heated for 6 hours to 60°-70° C., cooled, poured on to ice (30 g), extracted into diethyl ether (3×30 ml) and evaporated under reduced pressure to give an oil. This was slurried under water (30 ml), concentrated hydrochloric acid (6 ml) was added, stirred for 30 minutes and ether (30 ml) added. The resultant solid (1.1 g) was filtered off, slurried with ether, filtered and separated between dichloromethane and dilute sodium hydroxide. The dichloromethane layer was dried, filtered and evaporated to give an oil which crystallised on standing to afford N-benzyl-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropylamine (0.8 g), identical with an authentic sample by chromatography and a nuclear magnetic resonance spectrum.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[CH:2]([OH:5])[CH:3]=[O:4].[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO.[Pd]>[CH2:7]([NH:14][CH2:1][CH:2]([OH:5])[CH2:3][OH:4])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C=O)O)O
|
|
Name
|
|
|
Quantity
|
18.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)NCC(CO)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
